molecular formula C10H8ClFO B13140229 8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13140229
M. Wt: 198.62 g/mol
InChI Key: MXEFBKULLPRLFE-UHFFFAOYSA-N
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Description

8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the naphthalene ring.

    Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure.

    Cyclization: Formation of the ketone group at the 1-position.

Industrial Production Methods

Industrial production methods would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents play a crucial role in these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can further modify the dihydronaphthalene ring.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield naphthoquinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The presence of halogen atoms could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-5-fluoro-1-naphthol
  • 8-Chloro-5-fluoro-2-naphthoic acid
  • 8-Chloro-5-fluoro-1-naphthylamine

Uniqueness

The unique combination of chlorine and fluorine atoms in the dihydronaphthalene structure distinguishes it from other similar compounds

Properties

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

8-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H8ClFO/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5H,1-3H2

InChI Key

MXEFBKULLPRLFE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)Cl)F

Origin of Product

United States

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